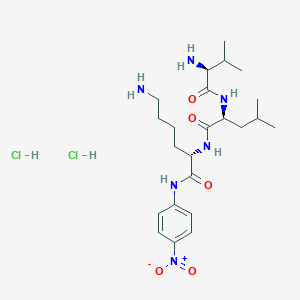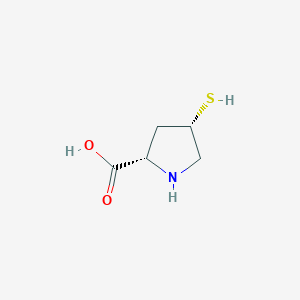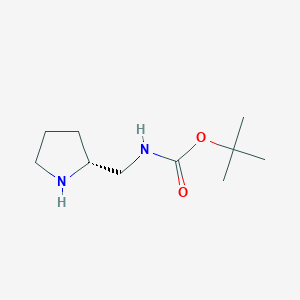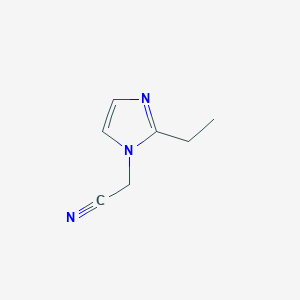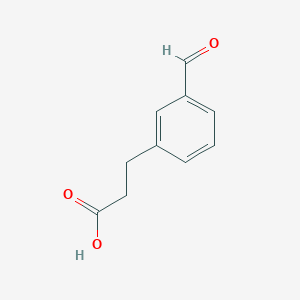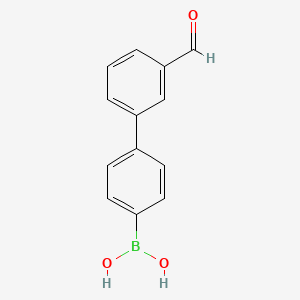
4-(3-甲酰苯基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Formylphenyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The process involves the use of 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .Molecular Structure Analysis
The molecular formula of 4-(3-Formylphenyl)phenylboronic acid is C13H11BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-(3-Formylphenyl)phenylboronic acid acts as a reagent used for various reactions including Palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids, and others .Physical And Chemical Properties Analysis
4-(3-Formylphenyl)phenylboronic acid is a white powder . It has a molecular weight of 226.04 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
Glucose-Sensitive Polymers for Diabetes Treatment
Phenylboronic acid conjugates have been utilized to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is crucial in the treatment of diabetes. They also serve as diagnostic agents due to their sensitivity to glucose levels .
Wound Healing and Tumour Targeting
These conjugates have shown promise in wound healing applications and tumour targeting, providing a pathway for targeted therapeutic delivery and potentially improving healing processes .
3. Oral Delivery Systems for Proteinaceous Drugs 4-(3-Formylphenyl)phenylboronic acid has been used to develop oral delivery systems for drugs like calcitonin. This compound can inhibit enzymes in the gastrointestinal tract, which is beneficial for the oral delivery of protein-based medications .
Coupling Reactions in Organic Synthesis
This compound can act as a reactant in various coupling reactions, such as Suzuki coupling, which is a widely used method in organic synthesis to create complex molecules .
Biological Inhibition of Enzymes
As a biological inhibitor, phenylboronic acid derivatives can inhibit specific enzymes like γ-glutamyltranspeptidase, which has implications in studying enzyme behavior and regulation .
Chemosignaling Behavior Studies
The effects of boronic acid on fluoride-selective chemosignaling behavior have been studied using derivatives like 3-formylphenylboronic acid. This research is significant for understanding signaling mechanisms at the molecular level .
Structural and Vibrational Analysis
Research has been conducted on the structural and vibrational properties of formyl-substituted phenylboronic acids, providing insights into their physical characteristics and potential applications in materials science .
Solubility Studies
Studies on the solubility of phenylboronic acid and its cyclic esters in various organic solvents have been conducted, which is essential for understanding its behavior and applications in different solvent environments .
安全和危害
未来方向
Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks and their use as biologically active compounds . There is a need to find boronic acids that have good water solubility. This feature is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .
属性
IUPAC Name |
[4-(3-formylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFFXSVUBIUPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)phenylboronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


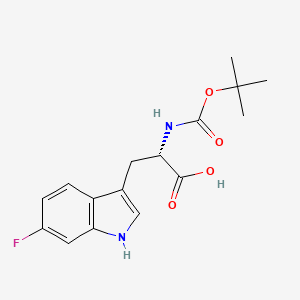

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)
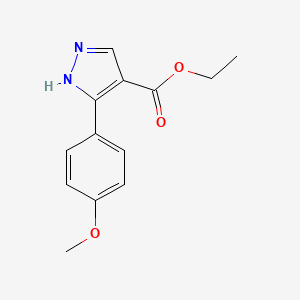
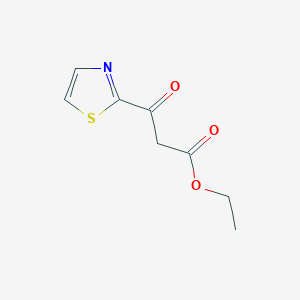
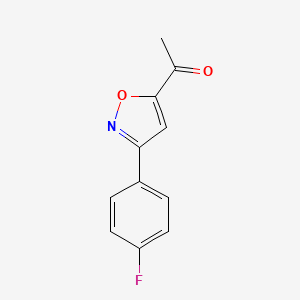

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)
